Home > Products > Screening Compounds P122448 > 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline - 1030102-68-1

3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Catalog Number: EVT-2809526
CAS Number: 1030102-68-1
Molecular Formula: C18H15N3O
Molecular Weight: 289.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006)

  • Compound Description: ELND006 is a metabolically stable γ-secretase inhibitor that selectively inhibits Aβ generation over Notch. It has been investigated in human clinical trials and has shown promising results in lowering Aβ levels in the cerebrospinal fluid of healthy volunteers [].
  • Relevance: ELND006 shares the core structure of 1H-pyrazolo[4,3-c]quinoline with 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, but possesses additional substituents including a cyclopropyl group at the 4-position, difluoro groups at the 7- and 8-positions, and a 4-(trifluoromethyl)phenylsulfonyl group at the 5-position. These structural modifications contribute to its specific pharmacological properties. []

(R)-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007)

  • Compound Description: ELND007 is another metabolically stable γ-secretase inhibitor that entered human clinical trials []. Like ELND006, it also demonstrates selectivity for Aβ generation inhibition over Notch.
  • Relevance: ELND007 exhibits a close structural similarity to ELND006 and consequently to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline. It shares the same core pyrazoloquinoline structure but with variations in the substituents at the 4-, 5-, and 8- positions. Notably, ELND007 possesses a fluoro group at the 8-position and a 6-(trifluoromethyl)pyridin-3-ylsulfonyl group at the 5-position, distinguishing it from ELND006 and the target compound. []

3-Amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (42)

  • Compound Description: This compound exhibits specific inhibitory activity against bacterial β-glucuronidase (βG) in a pH-dependent manner. Oral administration of compound 42 in conjunction with the chemotherapeutic agent CPT-11 was found to mitigate CPT-11-induced diarrhea in tumor-bearing mice without compromising the antitumor efficacy [].

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)

  • Compound Description: FMPPP demonstrates anti-proliferative effects against prostate cancer cells by inducing autophagy and inhibiting the mTOR/p70S6K pathway [].
  • Relevance: While FMPPP shares a similar structure with 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, it differs in the core heterocyclic system. FMPPP is based on the pyrazolo[4,3-c]pyridine scaffold, featuring a pyridine ring instead of the quinoline found in the target compound. Despite this difference, both compounds belong to the broader class of pyrazolo-fused heterocycles. []

6-Fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]-quinoline-2-carboxamide derivatives

  • Compound Description: This series of derivatives exhibits antifungal activity in vitro [].
  • Relevance: These derivatives are closely related to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, sharing the same core pyrazolo[4,3-c]quinoline structure. The key difference lies in the presence of a fluoro group at the 6-position and a carboxamide group at the 2-position in these derivatives. []

1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines

  • Compound Description: This class of compounds, synthesized from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, represents a diverse group of polysubstituted and annulated quinoline derivatives [].
  • Relevance: These compounds are structurally similar to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, sharing the 1H-pyrazolo[4,3-c]quinoline core. The presence of aryl substituents at the 1-, 6-, and 8-positions differentiates them from the target compound. []

10-Amino-6,9-disubstituted-[1,2,4]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines

  • Compound Description: This novel class of tetracyclic compounds was synthesized via a novel one-step coupling reaction involving diazotized heterocyclic amines and various active methylene compounds [].

3-Hydroxy-1-nitrophenyl-1H-pyrazolo[4,3-c]pyridines

  • Compound Description: This group of compounds exhibits selective inhibitory activity against xanthine oxidase, a key enzyme involved in purine catabolism []. Notably, 3-hydroxy-1-(2',4'-dinitrophenyl)-1H-pyrazolo[4,3-c]pyridine emerged as the most potent inhibitor within this series.
  • Relevance: Although structurally similar to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, these compounds are based on the pyrazolo[4,3-c]pyridine scaffold, featuring a pyridine ring instead of the quinoline present in the target compound. []

3-Amino-6/8-Substituted-1H-pyrazolo[4,3-c]quinolines

  • Compound Description: This series of compounds was synthesized via a two-step process involving a closed-ring reaction followed by a ring-opening reaction []. This method provides a simple and efficient route to these otherwise difficult-to-synthesize pyrazole ring systems.

4,5-Dihydro-1H-pyrazolo[4,3-c][1,8]naphthyridine derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for benzodiazepine receptor binding activity. Only the 5-methyl substituted derivatives showed affinity for the benzodiazepine receptor [].
  • Relevance: While these compounds are structurally similar to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline in that they are also pyrazolo-fused heterocycles, they differ in the core heterocyclic system. These compounds are based on the pyrazolo[4,3-c][1,8]naphthyridine scaffold, which differs from the pyrazolo[4,3-c]quinoline core of the target compound. []

4-Acetyl-3-aryl-1H-pyrazolo[3,4-b]- and -[4,3-c]pyridines

  • Compound Description: These compounds were synthesized as part of a study focusing on the reactions of substituted lithiopyridine ethylene glycol ketals with aromatic aldehydes [].
  • Relevance: Although similar in their use of the pyrazolopyridine core, these compounds differ from 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline in the specific arrangement of the pyrazole and pyridine rings. The target compound is a pyrazolo[4,3-c]quinoline, while these related compounds are pyrazolo[3,4-b]- and -[4,3-c]pyridines. This difference in ring fusion leads to distinct structural and potentially different chemical properties. []

1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles

  • Compound Description: This study presents a palladium-catalyzed synthetic route to both 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles from 4-chloroquinoline-3-carbaldehyde hydrazones []. The ratio of the two product classes was discovered to be controllable by adjusting the reaction temperature.
  • Relevance: This study highlights a direct synthetic relationship between 1H-pyrazolo[4,3-c]quinolines, of which 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a member, and 4-anilinoquinoline-3-carbonitriles. Both classes can be synthesized from a common precursor, and the reaction conditions can dictate which product predominates. This link suggests potential commonalities or divergences in their chemical properties and reactivities. []

1-Benzoyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-ones

  • Compound Description: This series of compounds, featuring a benzoyl group at the 1-position and various substituents on the quinoline ring, was synthesized and evaluated for antibacterial activity [].
  • Relevance: These compounds are structurally related to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, sharing the 1H-pyrazolo[4,3-c]quinoline core. The presence of a benzoyl group at the 1-position and an oxo group at the 4-position differentiates them from the target compound. []
  • Compound Description: These two compounds are products of different reductive cyclization conditions applied to the same precursor, 4-acetyl-3-methyl-5-(2-nitrophenyl)-1-phenylpyrazole []. Mild, noncatalytic conditions yield the former, while catalytic and transfer hydrogenation processes lead to the latter with diastereoselectivity.
  • Relevance: These compounds, although structurally similar to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, highlight the impact of reaction conditions on product outcomes within the pyrazolo[4,3-c]quinoline class. Subtle variations in reaction parameters can significantly influence the final structure, emphasizing the versatility of this chemical scaffold. []
  • Compound Description: A series of pyrazolo[4,3-c]quinoline derivatives, including 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m), were found to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells, indicating potential anti-inflammatory activity [].
  • Relevance: This study focuses on the anti-inflammatory potential of various pyrazolo[4,3-c]quinoline derivatives, emphasizing the therapeutic relevance of this chemical class, which 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to. The specific derivatives mentioned, (2i) and (2m), exemplify the structural diversity possible within this class, with varying substituents influencing their biological activity. []

2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

  • Compound Description: This study describes the synthesis and evaluation of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines for antiproliferative activity against cancer cell lines []. A key finding was the potent activity of 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, which exhibited low micromolar GI50 values and induced apoptotic cell death.

(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone

  • Compound Description: This compound was synthesized through the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide [].
  • Relevance: This compound differs from 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline in the core heterocyclic system. Instead of a pyrazoloquinoline system, this compound features a pyrazolocinnoline framework. Despite this difference, both compounds highlight the diversity and potential of pyrazole-fused heterocycles in medicinal chemistry. []

Pyrazolo[4,3-c]quinolin-3-one derivatives and Oxazolo[4,5-c]quinoline-2,4-diones

  • Compound Description: This study details the synthesis of novel pyrazolo[4,3-c]quinolin-3-one derivatives and oxazolo[4,5-c]quinoline-2,4-diones []. These compounds were synthesized through a multi-step process involving the preparation and subsequent modification of ethyl 4-hydroxyquinoline-3-carboxylate derivatives.

3a,4-Dihydro-3H,7H- and 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole ring systems

  • Compound Description: This study describes a synthetic strategy to access novel 3a,4-dihydro-3H,7H- and 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole ring systems. The key step involves an intramolecular nitrile oxide cycloaddition (INOC) reaction [].
  • Relevance: These compounds, though structurally distinct from 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline due to the fused pyrano[4,3-c][1,2]oxazole moiety, demonstrate the versatility of pyrazole-containing heterocycles and their utility in constructing diverse ring systems. []

1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone

  • Compound Description: This compound was synthesized via a condensation reaction between 3-acetyl-6-chloro-1H-cinnolin-4-one and 2-(2-chlorophenyl)acetohydrazide in a polar aprotic solvent using a catalytic amount of concentrated HCl [].
  • Relevance: This compound, though structurally distinct from 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline due to its pyrazolocinnoline core, highlights the continued interest in exploring the chemistry and synthetic accessibility of pyrazole-fused heterocycles. []
  • Compound Description: This study focuses on the synthesis and biological evaluation of derivatives of 4,6-dimethyl-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-3-ones and ethers 2,6-dimethyl-4-phenyl-hydrazine nicotinic acids. These compounds exhibit potential anxiolytic and antidepressant activities [].
  • Relevance: Although structurally similar to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, these compounds are based on the pyrazolo[4,3-c]pyridine scaffold. Despite this difference, both compound classes highlight the potential of pyrazole-containing heterocycles in medicinal chemistry, particularly for CNS-related disorders. []

1,3,4-Triphenyl-7-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline

  • Compound Description: The crystal structure of 1,3,4-triphenyl-7-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline was studied at 293 and 100 K []. This study provides detailed insights into the molecular conformation and intermolecular interactions of this pyrazoloquinoline derivative.
  • Relevance: This compound, although structurally similar to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, differs in the specific arrangement of the pyrazole and quinoline rings. The target compound is a pyrazolo[4,3-c]quinoline, while this related compound is a pyrazolo[3,4-b]quinoline. This difference in ring fusion can lead to distinct structural and potentially different chemical properties. []

5-Alkynyl-1H-pyrazole-4-carbaldehydes and 1-Phenylpyrazolo[4,3-c]pyridines

  • Compound Description: This study describes the synthesis of 5-alkynyl-1H-pyrazole-4-carbaldehydes from 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes using Sonogashira cross-coupling reactions []. These aldehydes were then utilized to prepare 1-phenylpyrazolo[4,3-c]pyridines.
  • Relevance: The 1-phenylpyrazolo[4,3-c]pyridines synthesized in this study are closely related to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, but instead of a quinoline ring, they contain a pyridine ring in their core structure. This study demonstrates the versatility of Sonogashira coupling for introducing alkynyl substituents, which can be further manipulated to access various pyrazolo-fused heterocycles. []

3-Substituted-1-aryl-1H-pyrazolo-[3,4-b]quinolines

  • Compound Description: This study reports a novel, efficient, and environmentally friendly method for synthesizing 3-substituted-1-aryl-1H-pyrazolo-[3,4-b]quinolines using readily available anilines, pyrazolones, and DMSO as the methine source [].
  • Relevance: Although structurally similar to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, these compounds differ in the specific arrangement of the pyrazole and quinoline rings. The target compound is a pyrazolo[4,3-c]quinoline, while the related compounds are pyrazolo[3,4-b]quinolines. This distinction in ring fusion can lead to differences in their structural characteristics and potentially in their chemical properties as well. []

1H-pyrazolo[3,4-b]quinolines and 3-Amino-1H-pyrazolo[3,4-b]quinolines

  • Compound Description: This study outlines a synthetic route to access 1H-pyrazolo[3,4-b]quinolines and their 3-amino derivatives []. These compounds were synthesized from 2-chloro-3-formylquinolines or 2-chloro-3-cyanoquinolines, respectively.
  • Relevance: Although structurally similar to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, these compounds differ in the specific arrangement of the pyrazole and quinoline rings. The target compound is a pyrazolo[4,3-c]quinoline, while the related compounds are pyrazolo[3,4-b]quinolines. This difference in the fusion of the rings can lead to distinct structural and potentially different chemical properties. []

2-Aryl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones

  • Compound Description: This study describes the development of a new class of 2-aryl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones as A3 adenosine receptor antagonists []. Several derivatives exhibited high affinity for the hA3 adenosine receptor with nanomolar Ki values.

1-Aryl-pyrazolo[4,3-c]quinolin-4-ones

  • Compound Description: This study presents a method for synthesizing 1-aryl-pyrazolo[4,3-c]quinolin-4-ones from various precursors, including 4-hydroxy-3-arylhydrazonoalkyl-2-quinolones, 3-arylhydrazonoalkyl-4-tosyloxy-2-quinolones, and 4-chloro-3-arylhydrazonoalkyl-2-quinolones [].
  • Relevance: These compounds are structurally related to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, sharing the core 1H-pyrazolo[4,3-c]quinoline structure. The presence of an aryl group at the 1-position and an oxo group at the 4-position differentiates them from the target compound. []

7H-Pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidines

  • Compound Description: This study focuses on the synthesis of 3- and/or 5-substituted 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidines as potential xanthine oxidase inhibitors []. This novel class of compounds was prepared via a key step involving oxidative cyclization with nitric acid.
  • Relevance: While structurally distinct from 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline due to their tricyclic pyrazolotriazolopyrimidine core, these compounds highlight the broader landscape of bioactive pyrazole-containing heterocycles and their potential for enzyme inhibition, particularly in the context of xanthine oxidase. []

7H-Pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones

  • Compound Description: This study presents the synthesis of a new class of potent xanthine oxidase inhibitors, namely 3-substituted 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones []. These compounds were synthesized through a multi-step process, with oxidative cyclization using nitric acid as a key step.
  • Relevance: Though these compounds are structurally different from 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline due to their tricyclic pyrazolotriazolopyrimidine core, they underscore the significance of pyrazole-containing heterocycles as scaffolds for developing enzyme inhibitors, particularly in the context of xanthine oxidase. []

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) derivatives

  • Compound Description: This study explores the affinity and selectivity of a new series of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) derivatives for adenosine receptor subtypes []. Interestingly, these compounds displayed high affinity for the hA3 adenosine receptor subtype despite being designed to target the hA2B subtype.
  • Relevance: While structurally distinct from 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline due to their tricyclic pyrazolotriazolopyrimidine core, these compounds exemplify the exploration of pyrazole-containing heterocycles for targeting adenosine receptors, a class of important drug targets. The unexpected selectivity profile further highlights the complexities of drug design and the potential for serendipitous discoveries in medicinal chemistry. []

4-Aryl-1H-pyrazolo[3,4-b]quinolines

  • Compound Description: This study presents a novel and efficient method for synthesizing 4-aryl-1H-pyrazolo[3,4-b]quinolines, a class of compounds known for their luminescent properties and potential applications in electroluminescent devices []. The synthesis involves a three-component reaction under conventional heating or microwave irradiation.
  • Relevance: Although structurally similar to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, these compounds differ in the specific arrangement of the pyrazole and quinoline rings. The target compound is a pyrazolo[4,3-c]quinoline, while these related compounds are pyrazolo[3,4-b]quinolines. This difference in ring fusion can result in distinct structural features and may lead to variations in their chemical properties. []

3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one

  • Compound Description: This compound was unexpectedly obtained through a non-classical Pschorr reaction while attempting to synthesize a different target molecule []. This finding highlights the possibility of unexpected reaction outcomes and the potential for discovering new synthetic routes to bioactive compounds.
  • Relevance: This compound shares the core pyrazolo[4,3-c]quinoline structure with 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, differing in the presence of methyl groups at the 3- and 5-positions and a carbonyl group at the 4-position. This compound further illustrates the structural diversity within the pyrazolo[4,3-c]quinoline family and highlights alternative synthetic approaches. []

5-Substituted Ethyl 3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

  • Compound Description: This study outlines the synthesis of a series of 5-substituted ethyl 3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxylates from ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate []. This synthetic route demonstrates the versatility of functionalized pyrazole derivatives for accessing diverse pyrazolopyridine systems.
  • Relevance: Although structurally similar to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, these compounds are built on the pyrazolo[4,3-c]pyridine scaffold, featuring a pyridine ring instead of the quinoline ring. []

7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives

  • Compound Description: This study focuses on the synthesis and antibacterial evaluation of a series of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives []. These compounds were designed as potential antibacterial agents, and several derivatives exhibited potent activity against Gram-positive bacteria, including methicillin-resistant strains.
  • Relevance: These compounds, while structurally distinct from 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline due to their fluoroquinolone core, showcase the potential of incorporating pyrazolopyridine moieties into larger structures to achieve desired biological activities, particularly in the realm of antibacterial drug discovery. []

Trifluoromethyl-substituted pyrazolo[4,3-c]pyridines and their 5-oxides

  • Compound Description: This study explores two different approaches, sequential and multicomponent reactions, for synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines and their corresponding 5-oxides []. The multicomponent approach, utilizing Sonogashira cross-coupling and microwave irradiation, provides a more efficient route to these compounds.
  • Relevance: These compounds, though structurally similar to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, are based on the pyrazolo[4,3-c]pyridine scaffold instead of the pyrazolo[4,3-c]quinoline core. The study underscores the importance of synthetic strategy and the use of multicomponent reactions for efficiently accessing diverse pyrazolo-fused heterocycles. []
  • Compound Description: This study presents a comprehensive synthetic approach for preparing 1-hydroxy-substituted pyrazolo[3,4-c]- and pyrazolo[4,3-c]quinolines and their corresponding isoquinoline analogs []. The key strategy involves building the pyridine or isoquinoline ring in the final step, showcasing a versatile approach to accessing these pyrazolo-fused heterocycles.
  • Relevance: Although structurally similar to 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, this study focuses on the synthesis of 1-hydroxy-substituted derivatives, highlighting the possibility of introducing a hydroxyl group at the 1-position. This modification could lead to different physicochemical properties and potential biological activities compared to the target compound. []

1-Aryl-6-bromo-3-(5-ethylthio-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-pyrazolo[4,3-b]quinolin-9(4H)-ones

  • Compound Description: This study reports an unexpected synthesis of 1-aryl-6-bromo-3-(5-ethylthio-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-pyrazolo[4,3-b]quinolin-9(4H)-ones via a thermal cyclization of 4-azidopyrazoles []. This serendipitous discovery highlights the potential for novel synthetic routes and unexpected reactivity in heterocyclic chemistry.
Overview

3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound classified under quinoline derivatives. Its unique structural features contribute to its potential pharmacological properties, making it a subject of interest in various scientific research applications. The compound's molecular formula is C19H17N3OC_{19}H_{17}N_3O with a molecular weight of approximately 303.4 g/mol .

Synthesis Analysis

Methods

The synthesis of 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through several methods, primarily involving cyclization reactions. One common approach is the reaction of 4-ethoxybenzaldehyde with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. This method typically yields the desired compound through a series of steps that may include condensation and cyclization .

Technical Details

A typical synthesis might involve the following steps:

  1. Preparation of Precursors: The appropriate aldehydes and pyrazole derivatives are prepared.
  2. Cyclization Reaction: The precursors are subjected to cyclization under controlled conditions, often using solvents like ethylene glycol at elevated temperatures (around 180 °C) to facilitate the reaction .
  3. Purification: The crude product is purified through techniques such as column chromatography to isolate the target compound.
Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: 303.4 g/mol
  • Chemical Formula: C19H17N3OC_{19}H_{17}N_3O
    The compound's structural integrity can be confirmed through spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions Analysis

Reactions

3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can participate in various chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate.
  2. Reduction: Reducing agents such as sodium borohydride may facilitate reduction reactions.
  3. Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to its electron-rich aromatic system .

Technical Details

The reactions typically require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields.

Mechanism of Action

The mechanism of action for 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with biological targets such as enzymes or receptors. Preliminary studies indicate that it may inhibit pathways related to inflammation by affecting nitric oxide production and cyclooxygenase activity in cellular models . This suggests its potential therapeutic applications in treating inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a yellow crystalline solid.
  • Melting Point: The melting point is reported around 210–211 °C.

Chemical Properties

Chemical properties involve its reactivity profile which includes:

  • Stability under normal laboratory conditions.
  • Solubility characteristics that may vary based on solvent choice.

Relevant data from studies indicates that variations in substituents on the phenyl ring can significantly affect both physical and chemical behavior, including solubility and reactivity .

Applications

Scientific Uses

The compound has notable applications in medicinal chemistry due to its potential anti-inflammatory properties. It serves as a building block for synthesizing more complex molecules in drug development. Furthermore, ongoing research explores its efficacy against various diseases, particularly those involving inflammatory processes, by examining structure–activity relationships and optimizing its pharmacological profile .

Properties

CAS Number

1030102-68-1

Product Name

3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

IUPAC Name

3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Molecular Formula

C18H15N3O

Molecular Weight

289.338

InChI

InChI=1S/C18H15N3O/c1-2-22-13-9-7-12(8-10-13)17-15-11-19-16-6-4-3-5-14(16)18(15)21-20-17/h3-11H,2H2,1H3,(H,20,21)

InChI Key

UTSLXLVRNCAXKN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC=CC=C43

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.